Acriflavinii chloridum
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
69235-50-3; 8063-24-9 |
|---|---|
Molecular Formula |
C27H27Cl3N6 |
Molecular Weight |
541.91 |
IUPAC Name |
acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride;dihydrochloride |
InChI |
InChI=1S/C14H13N3.C13H11N3.3ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;;;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;3*1H |
InChI Key |
MKLTXAHQKDVBLY-UHFFFAOYSA-N |
SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl.Cl.[Cl-] |
solubility |
not available |
Origin of Product |
United States |
Chemical Reactions Analysis
Compound Identification and Nomenclature
-
"Acriflavinii chloridum" may refer to a historical or non-standard nomenclature. A potential candidate is acriflavine (C14H14ClN3), a known antiseptic and fluorescent dye. Acriflavine’s hydrochloride form (acriflavinium chloride) is commonly used in biological staining .
-
The name may derive from Latinized terminology, but this spelling is not recognized in modern IUPAC databases or recent literature .
Chemical Reaction Data Gaps
No experimental data, reaction mechanisms, or synthesis pathways for "this compound" were found in the reviewed sources. Key limitations include:
-
Source Exclusions : User-specified restrictions (, ) removed potential commercial databases.
-
Terminology Mismatch : The compound name may be obsolete or region-specific, limiting cross-referencing .
Recommended Actions for Further Research
To address the lack of actionable data:
-
Verify Nomenclature : Confirm the compound’s IUPAC name or CAS registry number via PubChem or SciFinder.
-
Explore Analogues : Study acriflavine derivatives (e.g., proflavine, euflavine) for analogous reactions, such as:
-
Consult Specialized Literature : Investigate historical pharmacological texts or patents for archaic terminology.
Limitations of Current Analysis
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
